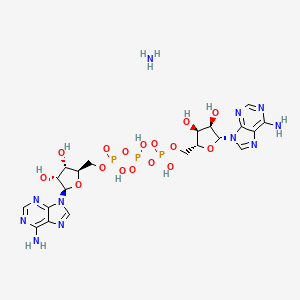
Diadenosine triphosphate ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diadenosine triphosphate ammonium salt is a member of the diadenosine oligophosphate family, known for its role as a signaling molecule. It is a compound with the molecular formula C20H24N9O16P3 · NH3 and a molecular weight of 756.41 g/mol . This compound is often used in biochemical research due to its involvement in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diadenosine triphosphate ammonium salt typically involves the condensation of adenosine monophosphate derivatives. The reaction conditions often require the presence of specific catalysts and controlled environments to ensure the correct formation of the triphosphate linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to meet production demands. This involves the use of large-scale reactors and stringent quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
Diadenosine triphosphate ammonium salt can undergo various chemical reactions, including:
Hydrolysis: Breaking down into adenosine diphosphate and adenosine monophosphate.
Phosphorylation: Adding phosphate groups to form higher-order phosphates.
Oxidation and Reduction: Involving changes in the oxidation state of the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Water: For hydrolysis reactions.
Phosphorylating agents: For phosphorylation reactions.
Oxidizing and reducing agents: For redox reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated adenosine derivatives, which are crucial in cellular energy transfer and signaling processes .
科学的研究の応用
Diadenosine triphosphate ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Plays a role in cellular signaling and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of biochemical assays and diagnostic kits.
作用機序
The mechanism of action of diadenosine triphosphate ammonium salt involves its role as a signaling molecule. It interacts with specific receptors and enzymes within the cell, influencing various biochemical pathways. The compound can modulate the activity of ATP-synthase and other enzymes involved in energy metabolism .
類似化合物との比較
Similar Compounds
- Adenosine triphosphate disodium salt hydrate
- Adenosine diphosphate sodium salt
- Adenosine monophosphate disodium salt
Uniqueness
Diadenosine triphosphate ammonium salt is unique due to its specific role as a signaling molecule and its ability to modulate various cellular processes. Unlike other adenosine phosphates, it has a distinct structure that allows it to participate in unique biochemical reactions .
特性
分子式 |
C20H30N11O16P3 |
|---|---|
分子量 |
773.4 g/mol |
IUPAC名 |
azane;bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1 |
InChIキー |
PKSQTRWRSNNYCW-AHKIGRPSSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

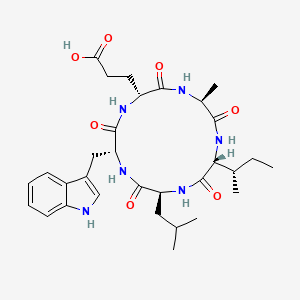
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
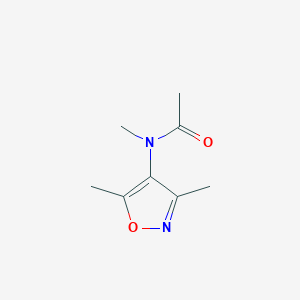
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
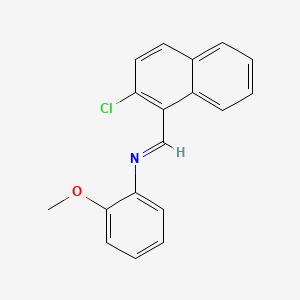
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
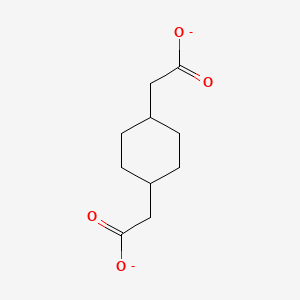
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)

![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
